Welcome to the BenchChem Online Store!
molecular formula C13H15N5O3S B8413810 4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide

4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide

Cat. No. B8413810
M. Wt: 321.36 g/mol
InChI Key: VBVDNZGLSSLSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321756B2

Procedure details

To a suspension of 3-nitro-1H-indole-5-carbohydrazide (1.2 g, 5.454 mmol) in DMF (5 mL) was added isopropyl isothiocyanate (661 mg, 6.545 mmol) in one lot and the reaction was heated to reflux for 4 h. The mixture was quenched with water (20 mL) to get a pale yellow precipitate. The precipitate was filtered, washed with water (2×10 mL) and dried. The crude product was treated with 20% EtOAc in petroleum ether (2×20 mL) to afford N-isopropyl-2-(3-nitro-1H-indole-5-carbonyl)hydrazinecarbothioamide (1.5 g, 88%) as pale yellow solid. MS (ESI, pos. ion) m/z: 322.1 (M+1); 1H-NMR (300 MHz, DMSO-d6): δ 12.90 (brs, 1H), 10.43 (brs, 1H), 9.19 (s, 1H), 8.75 (s, 1H), 8.71 (s, 1H), 7.87-7.93 (m, 1H), 7.76 (d, 1H, J=8.4 Hz), 7.62 (d, 1H, J=8.4 Hz), 4.40-4.53 (m, 1H), 1.11 (d, 6H, J=6.6 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
661 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]([NH:15][NH2:16])=[O:14])[CH:11]=2)[NH:6][CH:5]=1)([O-:3])=[O:2].[CH:17]([N:20]=[C:21]=[S:22])([CH3:19])[CH3:18]>CN(C=O)C>[CH:17]([NH:20][C:21]([NH:16][NH:15][C:13]([C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[NH:6][CH:5]=[C:4]2[N+:1]([O-:3])=[O:2])=[O:14])=[S:22])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CNC2=CC=C(C=C12)C(=O)NN
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
661 mg
Type
reactant
Smiles
C(C)(C)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (20 mL)
CUSTOM
Type
CUSTOM
Details
to get a pale yellow precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The crude product was treated with 20% EtOAc in petroleum ether (2×20 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(=S)NNC(=O)C=1C=C2C(=CNC2=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.